Product packaging for Methyl DL-methionate(Cat. No.:CAS No. 21691-49-6)

Methyl DL-methionate

Cat. No.: B8815154
CAS No.: 21691-49-6
M. Wt: 163.24 g/mol
InChI Key: UIHPNZDZCOEZEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl DL-methionate is a biochemical reagent for research applications. As a methionine derivative, it is of interest in studies involving amino acid metabolism, protein synthesis, and enzymatic processes. Researchers may utilize this compound to investigate methylation pathways or as a precursor in various biochemical synthesis reactions. The racemic (DL-) form provides a mixture of both D and L enantiomers for comparative studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the specific product data sheet for detailed handling and safety information prior to use. Please note: The specific applications, mechanism of action, and research value for "this compound" could not be definitively confirmed from available sources. The information above is a general placeholder based on related amino acid compounds and must be verified and replaced with accurate, product-specific details.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2S B8815154 Methyl DL-methionate CAS No. 21691-49-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21691-49-6

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

methyl 2-amino-4-methylsulfanylbutanoate

InChI

InChI=1S/C6H13NO2S/c1-9-6(8)5(7)3-4-10-2/h5H,3-4,7H2,1-2H3

InChI Key

UIHPNZDZCOEZEN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCSC)N

Origin of Product

United States

Synthetic Chemistry of Methyl Dl Methionate

Established and Emerging Synthesis Pathways

The production of methyl DL-methionate relies on robust chemical methodologies, ranging from direct conversion of DL-methionine to more complex routes involving the de novo synthesis of the methionine backbone itself.

Direct Esterification Methodologies for Carboxylic Acids

The most straightforward route to this compound is the direct esterification of DL-methionine. This reaction involves treating the carboxylic acid group of the amino acid with methanol (B129727), typically in the presence of an acid catalyst. The zwitterionic nature of amino acids can make this process more challenging than the esterification of simple carboxylic acids. acs.org

One common method is the Fischer-Speier esterification, which utilizes an excess of the alcohol (methanol) as the solvent and a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. acs.orgnih.gov The reaction equilibrium is driven forward by the large excess of methanol and sometimes by the removal of water. For instance, sulfuric acid has been effectively used as a catalyst for the esterification of various amino acids, including L-methionine, with methanol in thin films generated by electrospray ionization (ESI) microdroplet deposition, demonstrating the feasibility of this reaction under specific conditions. acs.org Another approach involves the use of greener solvents like 2-methyltetrahydrofuran (B130290) (Me-THF) for the synthesis of amino acid benzyl (B1604629) esters, a principle that can be extended to methyl esters. nih.gov

Esterification Method Catalyst Alcohol Key Features Reference
Fischer-Speier EsterificationH₂SO₄, p-toluenesulfonic acidMethanolExcess alcohol used as solvent; drives equilibrium. acs.orgnih.gov
Microdroplet DepositionH₂SO₄MethanolReaction promoted in thin films; selective for COOH group. acs.org

Derivatization from DL-Methionine Precursors

Industrially, DL-methionine is often produced through large-scale chemical synthesis from simple starting materials. thuenen.deasp-inc.com The resulting DL-methionine can then be esterified to yield this compound. These synthetic routes are typically adaptations of the Strecker synthesis or involve a hydantoin-based process. redalyc.orgredalyc.org

The Strecker amino acid synthesis is a powerful method for producing α-amino acids from aldehydes. wikipedia.orgpearson.com For methionine, the process begins with 3-methylthiopropanal, also known as methional. wikipedia.orggoogle.com Methional is treated with ammonia (B1221849) (NH₃) and hydrogen cyanide (HCN). This condensation reaction forms an α-aminonitrile intermediate, which is subsequently hydrolyzed to yield the racemic mixture of DL-methionine. wikipedia.orggoogle.com

While the classical Strecker synthesis yields a racemic product, early attempts often resulted in low yields. orgsyn.org Modern industrial processes have significantly optimized this pathway. redalyc.org

A widely used industrial method for DL-methionine production is the Bucherer-Bergs reaction, which is a variant of the Strecker synthesis that proceeds through a hydantoin (B18101) intermediate. google.comrsc.org This process is often referred to as the carbonate-hydantoin process. krohne.com

The synthesis starts with the reaction of methional with hydrogen cyanide, ammonia, and carbon dioxide. google.comkrohne.com This forms 5-(2-methylthioethyl)hydantoin. google.comrsc.org This hydantoin derivative is then hydrolyzed, typically under alkaline conditions using sodium hydroxide (B78521), to produce the sodium salt of DL-methionine. redalyc.orgredalyc.org Subsequent neutralization with an acid, such as carbon dioxide or hydrochloric acid, liberates the final DL-methionine product. google.comkrohne.com This multi-step chemical synthesis is the dominant route for the commercial production of DL-methionine. thuenen.deredalyc.org

Industrial DL-Methionine Synthesis Overview

Step Reactants Intermediate/Product Reference
1. Methional Synthesis Acrolein + Methyl Mercaptan 3-methylthiopropanal (Methional) google.comintratec.us
2. Hydantoin Formation Methional + HCN + NH₃ + CO₂ 5-(2-methylthioethyl)hydantoin google.comrsc.org
3. Hydrolysis 5-(2-methylthioethyl)hydantoin + NaOH Sodium DL-methionate redalyc.orgredalyc.org
Adaptation of Strecker Synthesis for Methionine Precursors

Stereoselective Synthesis of Methyl L-Methionate and Methyl D-Methionate Enantiomers

While chemical syntheses like the Strecker and hydantoin methods produce a racemic (DL) mixture, many applications, particularly in pharmaceuticals and biochemistry, require the pure L- or D-enantiomers. thuenen.deveterinaryworld.org This necessitates either the stereoselective synthesis of a single enantiomer or the resolution of the racemic mixture.

Enzymes are highly stereospecific, and enzymatic methods are often employed for producing enantiomerically pure amino acids and their derivatives. nih.govuni-freiburg.de For example, methionine adenosyltransferase (MAT2A) specifically utilizes L-methionine to synthesize S-adenosyl-L-methionine (SAM), demonstrating the high degree of stereoselectivity in biological systems. nih.govfrontiersin.org This principle is applied in biocatalytic cascades to produce specific enantiomers. researchgate.net

Chiral resolution is a common strategy to separate the enantiomers from a racemic mixture of DL-methionine or its derivatives. redalyc.org

Enzymatic Resolution: This technique uses the stereoselectivity of enzymes to selectively react with one enantiomer in a racemic mixture. A notable example is the lipase-catalyzed resolution of N-acetyl-DL-methionine methyl ester. nih.gov A lipase (B570770) from Brucella thiophenivorans has shown high activity and excellent enantioselectivity in hydrolyzing the ester of the L-enantiomer, leaving the N-acetyl-D-methionine methyl ester largely unreacted. This allows for the separation of the two enantiomers. nih.gov Under optimized conditions, a conversion of 51.3% was achieved with an enantiomeric excess for the remaining N-acetyl-L-methionine methyl ester exceeding 99%. nih.gov

Enzymatic Conversion for Optical Purity

The enzymatic resolution of racemic mixtures is a key strategy for obtaining optically pure enantiomers, and this approach has been applied to derivatives of DL-methionine. While direct enzymatic resolution of this compound is a subject of interest, much of the research has focused on the resolution of its N-acetylated form, N-acetyl-DL-methionine methyl ester.

A notable study demonstrated the lipase-catalyzed resolution of N-acetyl-DL-methionine methyl ester (N-Ac-DL-MetOMe). nih.gov A lipase from Brucella thiophenivorans exhibited high activity and excellent enantioselectivity in this process, leading to the production of the chiral intermediate N-acetyl-L-methionine methyl ester (N-Ac-L-MetOMe). nih.gov Under optimized conditions, a substrate concentration of 100 g/L of the racemic mixture resulted in a conversion of 51.3% within 2 hours. The resulting N-Ac-L-MetOMe had an enantiomeric excess exceeding 99%, with an enantiomeric ratio greater than 200. nih.gov This highlights the potential of this specific lipase for the efficient production of the L-enantiomer.

The broader field of enzymatic resolution of amino acid esters provides context for this work. For instance, α-amino acid ester hydrolases have been shown to catalyze both the synthesis of cephalosporins from 7-amino-3-deacetoxycephalosporanic acid and various amino acid esters, including L-methionine methyl ester, as well as the hydrolysis of these esters. nih.gov The substrate specificity for hydrolysis closely mirrors that for the synthesis, indicating that these enzymes can effectively act on methionine esters. nih.gov

A newer approach to obtaining pure L-methionine from a DL-mixture involves the use of a recombinant E. coli strain containing both D-amino acid oxidase (D-AAO) and leucine (B10760876) dehydrogenase (LeuDH). thuenen.de The D-methionine is first deaminated to a non-chiral keto-group, which is then reaminated by LeuDH to yield only L-methionine. thuenen.de This method cleverly converts both isomers into the desired L-form.

Reaction Mechanisms and Mechanistic Studies

Kinetics and Mechanisms of Methyl DL-Methionine Oxidation

The oxidation of methionine and its derivatives, including this compound, is a significant area of study due to the susceptibility of the electron-rich sulfur atom to oxidation. jetir.orgjetir.org Mechanistic studies often focus on the kinetics of the reaction, the specificity of different oxidizing agents, the identification of oxidation products, and the influence of reaction conditions such as pH and solvent.

Oxidant Specificity and Reaction Order Analysis

The oxidation of DL-methionine has been investigated using various chromium(VI) reagents, such as Diethylammonium (B1227033) chlorochromate (DEACC), Pyridinium dichromate (PDC), Quinolinium dichromate (QDC), and Imidazolium Dichromate (IDC). jetir.orgjetir.orgrasayanjournal.co.inijrar.com In these studies, the reaction is typically first-order with respect to both the oxidant and the methionine substrate. jetir.orgrasayanjournal.co.in For instance, the oxidation of DL-methionine by DEACC in dimethylsulfoxide (DMSO) shows a first-order dependence on both reactants. rasayanjournal.co.in Similarly, the oxidation by PDC in aqueous acetic acid is also first-order with respect to both PDC and methionine. jetir.org

However, in some cases, Michaelis-Menten type kinetics have been observed with respect to the methionine concentration, suggesting the formation of a pre-equilibrium complex between the oxidant and the substrate. jetir.orgijrar.com This is the case for the oxidation of DL-methionine by QDC and IDC in DMSO. jetir.orgijrar.com The reaction kinetics indicate that the order with respect to methionine is less than one, and a plot of 1/kobs versus 1/[Met] is linear with an intercept, which is characteristic of Michaelis-Menten kinetics. jetir.orgijrar.com

The absence of induced polymerization of acrylonitrile (B1666552) in these oxidation reactions suggests that a one-electron oxidation mechanism, which would generate free radicals, is unlikely. jetir.orgjetir.orgrasayanjournal.co.in

Identification of Oxidation Products (e.g., Sulfoxides)

The primary product of the oxidation of DL-methionine and its derivatives by various oxidizing agents is the corresponding sulfoxide (B87167). jetir.orgjetir.orgrasayanjournal.co.inijrar.com Studies using oxidants like DEACC, PDC, QDC, and IDC have confirmed the formation of methionine sulfoxide with high yields, typically around 91-95%. jetir.orgjetir.orgrasayanjournal.co.inijrar.com Methionine sulfoxide is an oxidation product of methionine with reactive oxygen species and is considered a biomarker of oxidative stress. medchemexpress.com The oxidation of the sulfur atom in methionine creates a chiral center, resulting in two diastereomers: methionine-S-sulfoxide and methionine-R-sulfoxide. nih.govnih.gov

The table below summarizes the yield of sulfoxide from the oxidation of DL-methionine with different oxidants.

OxidantSolventSulfoxide Yield (%)Reference
Diethylammonium chlorochromate (DEACC)Dimethylsulfoxide (DMSO)95 ± 3 rasayanjournal.co.in
Pyridinium dichromate (PDC)Aqueous Acetic Acid94 ± 3 jetir.org
Quinolinium dichromate (QDC)Dimethylsulfoxide (DMSO)94 ± 3 jetir.org
Imidazolium Dichromate (IDC)Dimethylsulfoxide (DMSO)91 ijrar.com
Role of pH and Solvent Effects on Reaction Rate

The rate of oxidation of DL-methionine is significantly influenced by the pH of the reaction medium. The reaction is generally catalyzed by hydrogen ions. jetir.orgrasayanjournal.co.inijrar.com The dependence of the observed rate constant (kobs) on the hydrogen ion concentration often follows the equation: kobs = a + b [H+]. jetir.orgrasayanjournal.co.inijrar.com This indicates that both the protonated and deprotonated forms of the oxidizing species are reactive. jetir.orgrasayanjournal.co.in In the oxidation of DL-methionine in chicken tissue homogenates, raising the pH from 7.5 to 8.6 specifically increased the oxidation of the DL-form. cambridge.orgnih.gov

The solvent also plays a crucial role in the reaction rate. The effect of the solvent on the oxidation of DL-methionine has been evaluated using multiparametric equations like the Kamlet-Taft and Swain equations. jetir.orgrasayanjournal.co.in These analyses have shown that both the cation- and anion-solvating powers of the solvent are important, with the cation-solvating power often having a more dominant role. jetir.orgrasayanjournal.co.in The rate of reaction generally increases with an increase in the polarity of the medium, suggesting that the transition state is more polar than the reactants. jetir.orgjetir.org However, a linear correlation between the reaction rate and the inverse of the dielectric constant of the solvent is not always observed. jetir.orgrasayanjournal.co.in

Hydrolysis Pathways of the Methyl Ester

The hydrolysis of amino acid esters, including this compound, is a fundamental reaction that can be catalyzed by various means, including metal ions. The hydrolysis of methionine methyl ester has been studied in the context of metal-complex catalysis, providing insights into potential pathways.

In the presence of certain palladium(II) complexes, such as [Pd(Et4en)(H2O)2]2+ and [Pd(TMPDA)(H2O)2]2+, the base hydrolysis of methionine methyl ester is catalyzed, though to a lesser extent than for other amino acid esters like glycine (B1666218) methyl ester. ekb.egtandfonline.com The catalytic effect is attributed to the interaction between the palladium(II) ion and the ester. tandfonline.com

The kinetic data for the base hydrolysis of methionine methyl ester coordinated to [Pd(TMPDA)(H2O)2]2+ fits a model where the hydrolysis proceeds via an intermolecular mechanism. ekb.eg The relatively small catalysis ratio suggests that the alkoxycarbonyl group of the methionine methyl ester is not directly bonded to the metal ion in the transition state. ekb.egtandfonline.com This is in contrast to the hydrolysis of glycine methyl ester, where a much larger catalytic effect is observed due to direct coordination of the carbonyl group to the metal ion, which enhances the susceptibility of the carbonyl carbon to nucleophilic attack by a hydroxide ion. ekb.egtandfonline.com

The hydrolysis of methionine methyl ester can also be catalyzed by enzymes. An α-amino acid ester hydrolase from Acetobacter turbidans has been shown to catalyze the hydrolysis of L-methionine methyl ester. nih.gov The substrate specificity of this enzyme for hydrolysis is closely related to its acyl-donor specificity in synthesis reactions. nih.gov

Furthermore, the hydrolysis of the ester can be a key step in synthetic pathways. For example, in the chemical synthesis of DL-methionine, a hydantoin intermediate is often hydrolyzed under basic conditions to produce a salt of DL-methionine, which is then neutralized to yield the final product. rsc.org

The table below presents the catalysis ratio for the base hydrolysis of different methyl esters in the presence of a palladium(II) complex.

Methyl EsterCatalystCatalysis RatioReference
Glycine methyl ester[Pd(Et4en)(H2O)2]2+2.5 x 104 tandfonline.com
Histidine methyl ester[Pd(Et4en)(H2O)2]2+3.15 tandfonline.com
Methionine methyl ester[Pd(Et4en)(H2O)2]2+7.43 tandfonline.com
Methionine methyl ester[Pd(TMPDA)(H2O)2]2+13.2 ekb.eg

Nucleophilic and Electrophilic Reactivity at Ester and Thioether Centers

This compound possesses two primary reactive centers that dictate its chemical behavior: the ester functional group and the thioether linkage. The reactivity at these sites is a balance of nucleophilic and electrophilic characteristics, enabling a variety of chemical transformations. The ester group is characterized by an electrophilic carbonyl carbon, while the thioether's sulfur atom is inherently nucleophilic. However, this thioether can be converted into an electrophilic center through activation.

Reactivity at the Ester Center

The ester functional group in this compound primarily exhibits electrophilic reactivity at the carbonyl carbon. This carbon is susceptible to attack by nucleophiles in nucleophilic acyl substitution reactions. pressbooks.pubyoutube.com

Hydrolysis: Like other esters, this compound can be hydrolyzed to yield DL-methionine and methanol. This reaction can be catalyzed by either acid or base. pressbooks.pub

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. This leads to a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) leaving group to form the carboxylate salt of methionine. pressbooks.pub Subsequent acidification protonates the carboxylate to give the free amino acid. pressbooks.pubprocurementresource.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which activates the ester toward attack by a weak nucleophile like water. This process is the reverse of a Fischer esterification. pressbooks.pub In the synthesis of DL-methionine, hydrolysis is a key final step, often carried out with hydrochloric acid. procurementresource.comgoogle.com

The general reactivity of esters places them as less reactive toward nucleophiles than acid chlorides or anhydrides. pressbooks.pub

Table 1: Reactions at the Ester Center of this compound

Reaction TypeReagent(s)Product(s)Description
Base-Catalyzed HydrolysisNaOH, H₂OSodium DL-methioninate, MethanolNucleophilic attack by hydroxide on the electrophilic ester carbonyl. pressbooks.pubprocurementresource.com
Acid-Catalyzed HydrolysisH₃O⁺ (e.g., HCl, H₂O)DL-Methionine, MethanolProtonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water. pressbooks.pubgoogle.com

Reactivity at the Thioether Center

The thioether group (–S–CH₃) in this compound confers significant and versatile reactivity upon the molecule, acting as both a potent nucleophile and a precursor to an electrophilic center.

Nucleophilic Reactivity: The sulfur atom of the thioether contains lone pairs of electrons, making it a soft nucleophile. masterorganicchemistry.com It can react with a variety of electrophiles. This nucleophilicity is a hallmark of the methionine side chain in general. rsc.orgacs.org At acidic pH (below 3), the thioether of methionine becomes one of the most reactive nucleophilic residues in peptides and proteins, as other potential nucleophiles like lysine (B10760008) and histidine are protonated and thus deactivated. acs.orgescholarship.org

Alkylation: The sulfur atom can attack alkyl halides in an SN2 reaction to form stable sulfonium (B1226848) salts. masterorganicchemistry.comescholarship.org This reaction has been studied extensively for methionine residues within peptides. nih.govresearchgate.net For example, reaction with iodoacetamide (B48618) at low pH leads to selective alkylation of the methionine sulfur. nih.gov

Oxidation: The electron-rich sulfur is readily oxidized. masterorganicchemistry.com Reaction with mild oxidizing agents like hydrogen peroxide or diethylammonium chlorochromate (DEACC) converts the thioether to a sulfoxide (this compound sulfoxide). mdpi.comrasayanjournal.co.in Further oxidation can yield the corresponding sulfone. masterorganicchemistry.com This oxidation is a significant reaction in biological systems and during peptide synthesis. acs.org

Electrophilic Reactivity via Activation: While inherently nucleophilic, the thioether can be transformed into an electrophilic center. This is achieved by converting the sulfur into a positively charged sulfonium ion. rsc.org

Formation of Sulfonium Salts: As mentioned, reaction with an alkylating agent creates a sulfonium salt. A key biological example is the reaction of methionine with ATP to form S-adenosylmethionine (SAM), a vital methyl group donor. rsc.orgwikipedia.org In SAM, the sulfur atom is positively charged, making the adjacent methyl, adenosyl, and aminobutyryl groups electrophilic. rsc.orglibretexts.org

Electrophilic Transfer: Once the sulfonium salt is formed from this compound, the methyl group attached to the sulfur becomes highly activated and can be transferred to other nucleophiles. rsc.orglibretexts.orglibretexts.org This mimics the biological role of SAM, where the [CH₃]⁺ group is transferred to various biological nucleophiles like amines, alcohols, and thiols. rsc.orgacsgcipr.org The sulfonium sulfur acts as an excellent leaving group upon nucleophilic attack, resulting in a neutral and stable thioether product. libretexts.org

Table 2: Reactions at the Thioether Center of this compound

Reactivity TypeReactionReagent(s)Product(s)Description
Nucleophilic AlkylationAlkyl Halide (e.g., Iodoacetamide)Sulfonium SaltSN2 attack by the nucleophilic sulfur on the electrophilic carbon of the alkyl halide. masterorganicchemistry.comescholarship.orgnih.gov
Nucleophilic OxidationH₂O₂, DEACC, m-CPBASulfoxide, SulfoneThe electron-rich sulfur is oxidized to a higher oxidation state. masterorganicchemistry.commdpi.comrasayanjournal.co.in
Electrophilic (Post-Activation) Methyl TransferNucleophile (Nu⁻)Methylated Nucleophile (Nu-CH₃), ThioetherAfter forming a sulfonium salt, the activated methyl group is transferred to a nucleophile. rsc.orglibretexts.orglibretexts.org

Advanced Spectroscopic and Structural Characterization of Methyl Dl Methionate

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic methods are indispensable for the detailed characterization of Methyl DL-methionate at the molecular level. These techniques offer a window into the vibrational and electronic properties, as well as the precise arrangement of atoms within the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for generating a unique "molecular fingerprint" of this compound. mdpi.com These complementary methods probe the vibrational modes of the molecule's constituent bonds. photothermal.com IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, particularly those involving a change in the dipole moment, making it sensitive to polar bonds. photothermal.com Conversely, Raman spectroscopy analyzes the inelastic scattering of monochromatic light, which is dependent on changes in the polarizability of a bond during vibration, and is often more sensitive to non-polar bonds. photothermal.com

The infrared spectrum of this compound displays a series of characteristic absorption bands that correspond to the vibrations of its specific functional groups. A broad band observed in the 3400-3000 cm⁻¹ region is attributed to NH stretching vibrations. researchgate.net The presence of characteristic bands at 3431 cm⁻¹ (stretching), 1655 cm⁻¹ and 1620 cm⁻¹ (asymmetric bending), 1518 cm⁻¹ (symmetric bending), and 513 cm⁻¹ (torsional vibrations) are indicative of the NH3+ group. researchgate.net

Weak intensity bands corresponding to CH asymmetric stretching (2922 cm⁻¹), twisting (1159 cm⁻¹), and rocking (729 cm⁻¹) vibrations, along with a CH rocking vibration at 962 cm⁻¹, are also observed. researchgate.net The C-C stretching vibrations are found in the 1260–700 cm⁻¹ range, with deformations occurring below 600 cm⁻¹. researchgate.net Specifically, C-C stretching modes have been assigned to bands at 1340 cm⁻¹ and 876 cm⁻¹. researchgate.net A C=O stretching vibration is identified at 2094 cm⁻¹. researchgate.net Additionally, bands at 1227 cm⁻¹ are assigned to S-CH and C-CH bending, while a band at 1007 cm⁻¹ is attributed to C-C-N stretching. researchgate.net

Interactive Table: Characteristic Infrared Vibrational Frequencies of this compound researchgate.net

Vibrational ModeFrequency (cm⁻¹)Intensity
NH Stretching3431-
CH Asymmetric Stretching2922Weak
C=O Stretching2094Weak
NH Asymmetric Bending1655-
NH Asymmetric Bending1620-
NH Symmetric Bending1518-
C-C Stretching1340Strong
S-CH, C-CH Bending1227Weak
CH Twisting1159-
C-C-N Stretching1007Weak
CH Rocking962-
C-C Stretching876Weak
CH Rocking729-
NH Torsional Vibrations513-

The presence and nature of hydrogen bonding networks in crystalline amino acids like DL-methionine significantly influence their vibrational spectra. reading.ac.uk In the solid state, DL-methionine exists as zwitterions, and the infrared spectra are dominated by the N–H stretching modes and the associated effects of hydrogen bonding, which are typically observed in the 2000–3300 cm⁻¹ region. reading.ac.uk The strength of hydrogen bonds can affect the vibrational frequencies; for instance, stronger hydrogen bonds involving the peptide N-H group lead to a decrease in the X-H stretching frequency and an increase in the bending mode frequency. reading.ac.uk The formation of dimers through strong hydrogen bonds between methionine and methioninium residues has been observed in related structures. researchgate.net Quasi-one-dimensional chains of hydrogen-bonded water molecules, known as water wires, can also be probed by their influence on the ordering within a hydrogen-bond network. aps.org

Analysis of Characteristic Functional Group Vibrations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules like this compound. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the precise assignment of the molecular structure.

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within the molecule. In the ¹H NMR spectrum of DL-methionine recorded in D₂O, distinct signals are observed. chemicalbook.com The proton attached to the α-carbon (-CH-) appears as a triplet at approximately 3.86 ppm. The protons of the methylene (B1212753) group adjacent to the sulfur atom (-SCH₂-) are observed as a multiplet around 2.64 ppm. The methyl protons (-SCH₃) and the other methylene protons (-CH₂-) appear as a multiplet in the range of 2.09 to 2.23 ppm. chemicalbook.com Specifically, the -SCH₃ group shows a signal at 2.14 ppm. chemicalbook.com

Interactive Table: ¹H NMR Chemical Shifts for DL-Methionine in D₂O chemicalbook.com

Proton AssignmentChemical Shift (ppm)Multiplicity
-CH-3.861Triplet
-SCH₂-2.64Multiplet
-CH₂-2.23 to 2.090Multiplet
-SCH₃2.140Singlet

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The ¹³C NMR spectrum of DL-methionine reveals distinct peaks for each carbon atom in a unique chemical environment. chemicalbook.com The carboxyl carbon (-COOH) resonates at approximately 173.0 ppm in D₂O. rsc.org The α-carbon (-CH-) shows a signal at around 62.7 ppm. rsc.org The methylene carbon adjacent to the sulfur atom (-SCH₂-) is found at about 28.5 ppm, while the other methylene carbon (-CH₂-) appears at 28.7 ppm. rsc.org The methyl carbon (-SCH₃) gives a signal at approximately 14.0 ppm. rsc.org

Interactive Table: ¹³C NMR Chemical Shifts for DL-Methionine in D₂O rsc.org

Carbon AssignmentChemical Shift (ppm)
-COOH173.0
-CH-62.7
-CH₂-28.7
-SCH₂-28.5
-SCH₃14.0
Carbon-13 (¹³C) NMR Chemical Shift Analysis

Electronic Absorption (UV-Vis) and Chiroptical Spectroscopy

Electronic spectroscopy provides insight into the electronic transitions within a molecule. The UV-Visible spectrum of the parent compound, DL-methionine, shows an absorption band in the far UV region. researchgate.netnist.gov This absorption is primarily attributed to the n → σ* transition of the non-bonding electrons on the sulfur atom of the thioether side chain. The esterification of the carboxyl group to form this compound is not expected to significantly alter this electronic transition, so a similar absorption profile is anticipated.

Solid-State Structural Analysis

While the crystal structure for this compound has not been extensively reported, detailed crystallographic data exists for its parent compound, DL-methionine, which serves as an excellent model. DL-methionine is known to exist in at least two monoclinic polymorphs, the α-form and the β-form. iucr.orgnih.gov The structures of both are built from zwitterionic molecules interacting to form extensive hydrogen-bonded networks. researchgate.net

The two primary polymorphs of DL-methionine have been characterized at various temperatures. The β-form is stable at lower temperatures, transitioning to the α-form upon heating. acs.orgresearchgate.net Their crystallographic parameters are distinct, reflecting the different packing arrangements.

Table 1: Crystallographic Data for DL-Methionine Polymorphs
Parameterβ-DL-Methionine (at 320 K) nih.govα-DL-Methionine (at 340 K) iucr.org
FormulaC₅H₁₁NO₂SC₅H₁₁NO₂S
SystemMonoclinicMonoclinic
Space GroupC2/cP2₁/c
a (Å)31.7749.827
b (Å)4.69694.721
c (Å)9.893916.591
β (°)91.224101.99
V (ų)1476.20750.9
Z84

The crystal packing of DL-methionine is a prime example of structures formed by racemic amino acids. The zwitterionic nature of the molecules (protonated amino group, NH₃⁺, and deprotonated carboxyl group, COO⁻) leads to the formation of strong N-H···O hydrogen bonds. iucr.orgresearchgate.net These interactions link molecules of both D- and L-enantiomers into robust, two-dimensional bilayers. iucr.orgru.nl These hydrophilic bilayers are then stacked upon one another. The space between the bilayers is occupied by the hydrophobic thioether side chains (-CH₂-CH₂-S-CH₃), which are held together by weaker van der Waals forces. iucr.orgru.nlnih.gov This segregation into distinct hydrophilic and hydrophobic regions is a hallmark of the crystal structure and is crucial to its physical properties, including the mechanism of its phase transition. researchgate.net

The solid-state phase transition in DL-methionine is a well-documented phenomenon that serves as a model for understanding transformations in other layered molecular crystals. acs.orgnih.govnih.gov The transition from the low-temperature β-form to the high-temperature α-form occurs around 306-326 K. researchgate.netiucr.org This single-crystal-to-single-crystal transition is not driven by the breaking and reforming of the strong hydrogen bonds within the bilayers. iucr.orgresearchgate.net Instead, the mechanism involves two key processes:

Conformational Change: The thioether side chain undergoes a conformational transformation, primarily through the rotation of the C-C-S-C torsion angle. acs.orgnih.gov

Bilayer Sliding: The hydrogen-bonded bilayers undergo a cooperative, displacive slide relative to one another along the crystal axes. acs.orgiucr.org

This transition is a complex interplay between molecule-by-molecule conformational changes and a more cooperative, concerted shift of entire layers. nih.govnih.gov The energy for this process is primarily associated with overcoming the weak van der Waals interactions in the hydrophobic regions between the layers. ru.nl

For racemic esters like this compound, parallels can be drawn, but with important distinctions. The primary difference is the absence of the zwitterionic headgroup and the associated strong, directional N-H···O hydrogen bond network. In this compound, the intermolecular forces would be dominated by weaker dipole-dipole interactions between the ester functionalities and the same van der Waals forces between the hydrophobic side chains.

It is plausible that this compound would also crystallize in a layered structure, segregating the polar ester groups from the nonpolar thioether chains. Phase transitions in such a system would likely still be driven by changes in side-chain conformation and the sliding of layers. However, the energy barriers and transition temperatures would be significantly different due to the altered intermolecular force landscape. Studies on other racemic amino acid esters show that they can undergo racemization and phase transitions influenced by factors like temperature and the presence of other chemical species. rsc.orgresearchgate.net Therefore, it is reasonable to hypothesize that this compound could exhibit its own unique polymorphic and phase-transitional behavior, governed by the packing of its ester groups and the conformational flexibility of its side chain. nih.govnih.gov

Phase Transition Behavior and Mechanisms in Racemic Esters (Drawing parallels to DL-Methionine)

Cooperative and Molecule-by-Molecule Transformations

The phase transitions in crystalline solids like this compound can occur through complex mechanisms. These transformations involve the rearrangement of molecules from one crystal lattice structure to another. The nature of this rearrangement can be broadly categorized as either cooperative or proceeding on a molecule-by-molecule basis.

In a cooperative transformation , a large number of molecules rearrange in a concerted and rapid manner. This process is often characterized by a sharp transition temperature and a significant, abrupt change in physical properties. It is typically driven by long-range interactions within the crystal lattice, where the movement of one molecule triggers the movement of its neighbors, leading to a domino effect.

Conversely, a molecule-by-molecule transformation is a more localized and gradual process. In this mechanism, individual molecules or small clusters of molecules independently overcome an energy barrier to change their orientation or position within the lattice. This type of transformation often occurs over a broader temperature range and is influenced by local fluctuations and the presence of nucleation sites. The kinetics of such transformations are typically governed by the rate at which individual molecules can reorient themselves, a process that can be modeled using theories of nucleation and growth.

The specific pathway of transformation in this compound, whether cooperative or molecule-by-molecule, would depend on factors such as the strength of intermolecular interactions, the degree of molecular freedom within the crystal lattice, and the energetic landscape of the phase transition. Detailed kinetic studies, often employing techniques like differential scanning calorimetry (DSC) and temperature-dependent spectroscopy, are necessary to elucidate the dominant mechanism.

Influence of Defect Sites on Phase Transition Kinetics

The kinetics of solid-state phase transitions are not solely determined by the intrinsic properties of the crystal but are also significantly influenced by the presence of imperfections or defect sites within the crystal lattice. These defects can include point defects (vacancies, impurities), line defects (dislocations), and surface defects (grain boundaries, crystal surfaces).

Defect sites can act as nucleation centers for a new phase, thereby lowering the energy barrier for the phase transition and accelerating its kinetics. For instance, at a dislocation or a grain boundary, the local strain and altered molecular environment can make it energetically more favorable for the transformation to initiate. This can lead to a heterogeneous nucleation process, where the new phase grows outwards from these defect sites.

Understanding the role of defect sites is crucial for controlling the phase behavior of crystalline materials. By intentionally introducing or controlling the density of defects through methods like doping or varying crystal growth conditions, it may be possible to tune the phase transition temperature and kinetics of this compound for specific applications.

Advanced Microscopy for Morphological and Microstructural Investigation

Advanced microscopy techniques are indispensable for visualizing the morphology and microstructure of crystalline materials like this compound. These methods provide direct, high-resolution images of the crystal surfaces, internal structure, and any changes that occur during processes such as phase transitions.

Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can reveal detailed information about the size, shape, and surface topography of this compound crystals. SEM is particularly useful for examining the three-dimensional morphology of the crystals and identifying features like steps, kinks, and etch pits on the crystal surfaces, which can be indicative of growth mechanisms or defect locations.

Atomic Force Microscopy (AFM) offers even higher resolution, enabling the visualization of the crystal surface at the nanometer scale. With AFM, it is possible to observe individual molecular layers and even single-molecule defects. This level of detail is invaluable for studying the initial stages of nucleation and growth during a phase transition directly.

For investigating the internal microstructure, techniques like Polarized Light Microscopy (PLM) can be employed. PLM is sensitive to the crystallographic orientation of the material and can be used to distinguish between different crystalline phases based on their birefringence. This makes it a powerful tool for monitoring the progression of a phase transition in real-time and observing the formation and growth of new domains.

By combining these advanced microscopy techniques with other analytical methods, a comprehensive picture of the morphological and microstructural characteristics of this compound can be obtained. This information is essential for correlating the macroscopic properties of the material with its underlying crystal structure and defect landscape.

Theoretical and Computational Investigations of Methyl Dl Methionate

Quantum Chemical Modeling

Quantum chemical modeling, particularly through Density Functional Theory (DFT), has become a cornerstone for predicting molecular properties with a high degree of accuracy. These computational approaches allow for the detailed investigation of molecules that may be challenging to study experimentally. While direct computational studies on Methyl DL-methionate are scarce in the reviewed literature, extensive research on its parent compound, DL-methionine, and its derivative, N-Acetyl-DL-methionine, provides a strong basis for understanding its behavior.

DFT is a computational method used to investigate the electronic structure (principally the ground state) of many-body systems, such as atoms and molecules. It is widely used to calculate properties like molecular geometries, vibrational frequencies, and energies of molecular orbitals.

The first step in most quantum chemical calculations is the optimization of the molecular geometry to find the lowest energy arrangement of atoms. pennylane.ai For derivatives of DL-methionine, such as N-Acetyl-DL-methionine (NAM), DFT calculations have been successfully employed to determine structural parameters. scielo.org.mxsmf.mx Studies using the B3LYP and HSEH1PBE functionals with a 6-311++G(d,p) basis set have provided detailed bond lengths and angles for NAM. scielo.org.mxsmf.mx

For instance, in the NAM molecule, the C-S bond lengths were calculated to be approximately 1.83 Å (B3LYP) and 1.81 Å (HSEH1PBE). scielo.org.mx These theoretical predictions are instrumental in understanding the molecule's three-dimensional structure. Similarly, DFT calculations were used to investigate the equilibrium geometry of methionine methyl ester when complexed with a palladium compound, providing insights into how coordination affects its structure. ekb.eg The process of geometry optimization involves finding the minimum on the potential energy surface, which corresponds to the equilibrium structure of the molecule. pennylane.ai

Table 1: Selected Calculated Bond Lengths for N-Acetyl-DL-methionine (NAM) using DFT Data sourced from a study on a derivative of DL-methionine. scielo.org.mx

BondB3LYP/6-311++G(d,p) (Å)HSEH1PBE/6-311++G(d,p) (Å)
C6-S1.8331.814
C7-S1.8271.809
C2-N1.3791.372
C-C~1.51-1.55~1.51-1.55

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transport properties. dergipark.org.trnih.gov

For N-Acetyl-DL-methionine, time-dependent DFT (TD-DFT) calculations have been used to determine the HOMO and LUMO energy values and the corresponding energy gap. scielo.org.mxsmf.mx A smaller HOMO-LUMO gap implies a greater ease of electronic excitation and higher chemical reactivity. nih.gov The analysis of these orbitals is crucial for understanding charge transfer within the molecule. dergipark.org.trnih.gov

Table 2: Calculated Frontier Orbital Energies and Gap for N-Acetyl-DL-methionine (NAM) Data sourced from a study on a derivative of DL-methionine. scielo.org.mxsmf.mx

ParameterMethod/Basis SetValue (eV)
EHOMOB3LYP/6-311++G(d,p)-6.83
ELUMOB3LYP/6-311++G(d,p)-0.65
Energy Gap (ΔE)B3LYP/6-311++G(d,p)6.18

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and modes of a molecule, which correspond to specific movements of its atoms, such as stretching, bending, and rocking. scribd.com

Vibrational spectral analyses have been performed on DL-methionine complexes, such as DL-methioninium picrate (B76445). scribd.com These studies help in assigning the observed spectral bands to specific functional groups. For example, characteristic bands for the CH2, CH3, and C-S groups can be identified. scribd.com In a study on N-Acetyl-DL-methionine, vibrational frequencies were calculated using the B3LYP/6-311++G(d,p) level of theory, and the results were compared with experimental FTIR and FT-Raman spectra to provide a comprehensive assignment of vibrational modes. scielo.org.mxsmf.mx

Table 3: Selected Vibrational Frequencies for Methionine-Related Compounds Data sourced from studies on DL-methionine dl-methioninium picrate and N-Acetyl-DL-methionine. scielo.org.mxscribd.com

Wavenumber (cm-1)AssignmentCompound
~2975CH3 Asymmetric StretchingDL-MMP
~1700-1730C=O StretchingNAM
~1336CH3 DeformationDL-MMP
~1172COO- RockingDL-MMP
~588COO- WaggingDL-MMP

DL-MMP: DL-methionine dl-methioninium picrate; NAM: N-Acetyl-DL-methionine

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The side chain of methionine is flexible, and its conformation is critical to its function in biological and chemical systems. nih.gov Molecular dynamics simulations and DFT calculations have been used to study the phase transitions and conformational transformations in solid-state DL-methionine. acs.orgnih.gov

These studies reveal that the phase transition involves changes in molecular conformation, particularly the rotation of the C-C-S-C torsion angle. acs.org The molecule can adopt different rotamers, often described as gauche and trans conformations. nih.gov DFT calculations on model systems have been used to evaluate the conformational dependence of NMR parameters, showing that the chemical shift of the methyl carbon is a sensitive probe of the local conformation. nih.gov Analysis of the potential energy surface helps to identify the most stable conformers and the energy barriers between them. acs.org

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for applications in optoelectronics, such as frequency conversion and optical switching. bjp-bg.com The NLO response of a molecule is related to its polarizability (α) and hyperpolarizability (β, γ). nih.gov

Computational methods, particularly DFT, are used to predict the NLO properties of molecules. For N-Acetyl-DL-methionine, calculations of the dipole moment, linear polarizability, and first-order hyperpolarizability (β) were performed to assess its potential as an NLO material. scielo.org.mxsmf.mx A large hyperpolarizability value indicates a strong NLO response. Such calculations are valuable for the molecular design of new materials with enhanced NLO properties. nih.gov The study of related compounds shows that amino acids combined with other organic or inorganic compounds can create interesting NLO materials. bjp-bg.com

Table 4: Calculated NLO Properties for N-Acetyl-DL-methionine (NAM) Data sourced from a study on a derivative of DL-methionine. scielo.org.mxsmf.mx

PropertyMethod/Basis SetValue
Dipole Moment (μ)B3LYP/6-311++G(d,p)2.53 Debye
Mean Polarizability (α)B3LYP/6-311++G(d,p)15.6 x 10-24 esu
First Hyperpolarizability (β)B3LYP/6-311++G(d,p)1.15 x 10-30 esu

Based on the provided outline and the focus on "this compound," a comprehensive search for relevant scientific literature has been conducted. The results indicate a significant body of research on the theoretical and computational investigations of DL-methionine , the parent amino acid. However, there is a notable lack of specific studies on This compound , its methyl ester derivative, covering the detailed topics requested in the outline, such as molecular dynamics simulations, specific phase transition energetics, and conformational shift simulations.

The available research extensively covers the solid-state phase transitions, intermolecular interactions, and computational modeling of DL-methionine due to its polymorphic nature and importance as an essential amino acid. nih.govru.nlnih.gov Studies on DL-methionine detail its layered crystal structure, where hydrogen-bonded bilayers are interconnected by van der Waals forces, and explore the mechanisms of its temperature-induced phase transitions. nih.govru.nlru.nl

Unfortunately, this body of work on DL-methionine cannot be directly extrapolated to this compound. The esterification of the carboxyl group fundamentally alters the molecule's ability to form the zwitterionic state and the specific hydrogen-bonding networks that dominate the crystal structure and phase behavior of DL-methionine. nih.goviucr.org

Therefore, we are unable to provide a detailed article on the "" that strictly adheres to the requested outline, as the specific computational data (molecular dynamics simulations, free energy calculations for phase transitions, etc.) for this particular compound are not available in the public domain research literature found. The existing detailed computational findings pertain almost exclusively to DL-methionine.

Biocatalysis and Biotransformations Involving Methyl Dl Methionate

Enzymatic Ester Hydrolysis and Synthesis

The enzymatic transformation of amino acid esters, including Methyl DL-methionate, represents a significant area of interest in biocatalysis, offering pathways for chiral resolution and the synthesis of valuable derivatives. Esterases and lipases are the primary enzyme classes employed for these conversions due to their catalytic efficiency and selectivity in mediating the hydrolysis and synthesis of ester bonds. wiley.com

Esterases (EC 3.1.1.1) and lipases (EC 3.1.1.3) are hydrolases that catalyze the cleavage and formation of ester bonds. wiley.commdpi.com While both act on ester substrates, lipases are distinguished by their interfacial activation—a phenomenon where their catalytic activity significantly increases at an oil-water interface. wiley.com The catalytic mechanism for most of these enzymes relies on a conserved catalytic triad, typically composed of serine, histidine, and aspartate or glutamate (B1630785) residues. wiley.com

Research into the bioconversion of methionine derivatives has identified specific enzymes capable of acting on related substrates. A notable example is the lipase (B570770) from Brucella thiophenivorans, which has demonstrated high activity and excellent enantioselectivity in the resolution of N-acetyl-DL-methionine methyl ester. nih.gov In this process, the enzyme selectively hydrolyzes one enantiomer, leaving the other unmodified. The reaction achieved a conversion of 51.3% with an enantiomeric excess value for the remaining N-acetyl-L-methionine methyl ester exceeding 99%, indicating a very high enantiomeric ratio (>200). nih.gov This high degree of selectivity suggests that such lipases are promising candidates for the kinetic resolution of this compound itself, enabling the separation of its D- and L-enantiomers.

The substrate specificity of these enzymes can be broad. A study on a novel thermophilic esterase, EstD11, revealed its activity against a wide range of ester substrates, including those with varying chain lengths and steric properties. nih.gov Such broad specificity is advantageous, suggesting that a single enzyme could be applied to a variety of substrates, including different amino acid esters. Lipases sourced from extremophiles are particularly attractive for industrial applications as they often exhibit high stability under harsh conditions, such as elevated temperatures, extreme pH, and the presence of organic solvents. wiley.com

To maximize the efficiency and yield of enzymatic reactions involving this compound, several reaction conditions must be carefully optimized. These parameters influence enzyme activity, stability, and selectivity. numberanalytics.com Common strategies for optimization include one-factor-at-a-time and response surface methodology (RSM), which allows for the simultaneous optimization of multiple variables. numberanalytics.comacs.org

Key parameters for optimization include:

Enzyme Loading: The concentration of the biocatalyst directly affects the reaction rate. Increasing the enzyme amount can accelerate the conversion, but beyond a certain point, it may not be cost-effective. numberanalytics.com

Substrate Concentration: While higher substrate concentrations can increase the reaction rate, excessively high levels can lead to substrate inhibition, where the enzyme's active site becomes saturated, paradoxically slowing the reaction. numberanalytics.com

Temperature: Each enzyme has an optimal temperature at which it exhibits maximum activity. Temperatures below this optimum result in lower reaction rates, while higher temperatures can cause irreversible denaturation and loss of function. numberanalytics.com

pH: The pH of the reaction medium is critical as it affects the ionization state of amino acid residues in the enzyme's active site and the substrate itself. The optimal pH for lipases and esterases can vary widely. nih.govnumberanalytics.com

Solvent System: The choice of solvent is crucial, especially in synthesis reactions where water content must be minimized to shift the equilibrium away from hydrolysis. wiley.com Organic solvents or ionic liquids can be used, and their properties can significantly impact enzyme stability and substrate solubility. wiley.comscielo.org.co

Table 1: Key Parameters for Optimizing Biocatalytic Reactions
ParameterGeneral Effect on ReactionConsiderations for this compound Bioconversion
TemperatureAffects enzyme activity and stability. Each enzyme has an optimal temperature. numberanalytics.comRequires determination of the optimal temperature for the specific lipase or esterase to balance reaction rate against thermal denaturation. Thermophilic enzymes may be preferred for higher stability. wiley.com
pHImpacts the ionization state of the enzyme's active site and substrate, affecting binding and catalysis. numberanalytics.comThe optimal pH must be identified to ensure maximum enzyme performance. For example, some esterases show peak activity in a pH range of 6.5–8.0. nih.gov
Substrate ConcentrationHigher concentrations can increase reaction rates but may lead to substrate inhibition. numberanalytics.comThe ideal concentration of this compound needs to be established to avoid enzyme inhibition and maximize throughput.
Enzyme LoadingHigher enzyme concentration generally leads to a faster reaction rate. numberanalytics.comAn economic balance must be struck between achieving a desirable reaction time and the cost of the biocatalyst.
Solvent/Co-solventAffects enzyme activity, stability, and substrate solubility. numberanalytics.com Crucial for shifting equilibrium in synthesis reactions. wiley.comFor ester synthesis, a non-aqueous medium is preferred. For hydrolysis, an aqueous buffer is used. Co-solvents can improve the solubility of the ester substrate.

Characterization of Esterases and Lipases for this compound Bioconversion

Methyl Group Transfer and Metabolism of Related Compounds

The metabolic fate of this compound is intrinsically linked to the broader pathways of methionine metabolism. Once the ester bond is hydrolyzed to yield DL-methionine, the compound enters cellular pathways involving methyl group transfer and the interconversion of methionine isomers.

Methyltransferases are a large family of enzymes that catalyze the transfer of a methyl group from a donor molecule to an acceptor. ebi.ac.ukresearchgate.net The principal methyl donor in a vast array of biological methylation reactions is S-adenosyl-L-methionine (SAM). nih.govwikipedia.org SAM is synthesized from L-methionine and ATP in a reaction catalyzed by methionine adenosyltransferase (MAT). nih.govoup.com

The SAM-dependent methyltransferases are crucial for the modification of DNA, RNA, proteins, and various small molecules. ebi.ac.ukresearchgate.net After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is a potent inhibitor of most methyltransferase reactions. nih.govoup.com Therefore, the cellular ratio of SAM to SAH is a critical regulator of methylation capacity. oup.com If this compound is hydrolyzed to provide a source of L-methionine, it can serve as a precursor for SAM synthesis, thereby supporting the cell's methylation potential. nih.govgoogle.com

The methionine salvage pathway, also known as the Yang Cycle, is a critical metabolic route for recycling the sulfur-containing portion of SAM to regenerate L-methionine. normalesup.orgnih.gov This pathway is nearly universal in aerobic organisms. normalesup.orgwikipedia.org The process starts with methylthioadenosine (MTA), which is a byproduct of polyamine synthesis and other reactions that use SAM as a substrate. normalesup.org The pathway converts MTA back into L-methionine, ensuring that the metabolically expensive sulfur atom is conserved. normalesup.orgnih.gov

For a derivative like this compound, its connection to this pathway is indirect but significant. After enzymatic hydrolysis to DL-methionine, the L-enantiomer can be converted into SAM. nih.gov When this SAM is used in reactions that produce MTA, the salvage pathway ensures that the methionine pool is replenished. normalesup.org This recycling mechanism is vital, as demonstrated in plant tissues where it allows for sustained production of ethylene (B1197577) (which uses SAM as a precursor) for long periods despite a limited initial methionine supply. normalesup.org The existence of this pathway underscores the metabolic importance of efficiently managing the methionine pool, to which derivatives like this compound can contribute after their initial biotransformation.

Since this compound is a racemic mixture, its utility in biological systems often depends on the enzymatic conversion of the D-isomer into the biologically active L-isomer. intratec.us Animals and microorganisms possess enzymes that can facilitate this transformation. mdpi.comthuenen.de

The conversion of D-methionine to L-methionine typically involves a two-step process:

Oxidative Deamination: The D-isomer is first acted upon by a stereospecific D-amino acid oxidase (D-AAO), which converts it into its corresponding α-keto acid, 2-keto-4-(methylthio)butanoic acid (KMB). mdpi.comresearchgate.net

Transamination: The non-chiral KMB intermediate is then aminated by various transaminases to produce L-methionine. mdpi.comthuenen.de

A similar enzymatic pathway exists for methionine hydroxy analogues (MHA). rsc.org The D- and L-isomers of MHA are converted to KMB by D- and L-hydroxy acid oxidases, respectively, before being transaminated to L-methionine. mdpi.comrsc.org The efficiency of these enzymatic conversions is crucial for the nutritional value of synthetic DL-methionine and its derivatives. animbiosci.org Multi-enzyme cascade systems have been developed to perform these transformations in vitro, for instance, using D-amino acid oxidase coupled with an L-phenylalanine dehydrogenase for the conversion of D-methionine to L-methionine with high efficiency. researchgate.net

Table 2: Key Enzymes in the Metabolism of Methionine and Its Analogues
EnzymeAbbreviationFunctionRelevance to this compound
Lipase / Esterase-Catalyzes hydrolysis or synthesis of ester bonds. wiley.comHydrolyzes this compound to DL-methionine and methanol (B129727).
D-Amino Acid OxidaseD-AAOConverts D-methionine to 2-keto-4-(methylthio)butanoic acid (KMB). mdpi.comresearchgate.netInitiates the conversion of the D-methionine moiety (post-hydrolysis) to the usable L-form.
Transaminases-Transfer an amino group to KMB to form L-methionine. mdpi.comCompletes the conversion of D-methionine to L-methionine.
Methionine AdenosyltransferaseMATSynthesizes S-adenosyl-L-methionine (SAM) from L-methionine and ATP. nih.govoup.comConverts the resulting L-methionine into the primary biological methyl group donor.
MethyltransferasesMTasesTransfer the methyl group from SAM to various substrates. ebi.ac.ukUtilize the SAM derived from the L-methionine moiety for essential cellular methylation reactions.
MTA Nucleosidase / Phosphorylase-Initiate the methionine salvage pathway by converting methylthioadenosine (MTA). nih.govBegins the recycling process to regenerate methionine from MTA, a byproduct of SAM utilization.

Methionine Salvage Pathway Implications for Ester Derivatives

Novel Enzyme Discovery and Engineering for this compound Transformations

The biocatalytic transformation of this compound, primarily through stereoselective hydrolysis, represents a significant area of interest for producing enantiomerically pure L-methionine or its derivatives. The discovery of novel enzymes with high activity and enantioselectivity, coupled with protein engineering to enhance these properties, is central to developing efficient and sustainable industrial processes.

Enzyme Discovery Strategies

The search for novel biocatalysts for this compound transformation often involves screening diverse microbial sources for enzymes like lipases and esterases, which are known for their ability to hydrolyze ester bonds. These enzymes are ubiquitous in nature and exhibit a broad substrate range, making them promising candidates for new biocatalytic applications. mdpi.com

One successful example of enzyme discovery is the identification of a lipase from the bacterium Brucella thiophenivorans. This enzyme has demonstrated high activity and excellent enantioselectivity in the kinetic resolution of N-acetyl-DL-methionine methyl ester, a structurally similar compound to this compound. nih.gov The primary screening of various lipases revealed that the one from B. thiophenivorans was particularly effective for this resolution. nih.gov This highlights a common strategy: screening a panel of existing or newly isolated enzymes against a target substrate or its analogue to identify a lead candidate for further optimization.

Other enzyme classes, such as acylases from fungi like Aspergillus or porcine kidney, are well-known for their application in the resolution of N-acyl-DL-amino acids. harvard.edu While their primary activity is on the amide bond, the principles of screening and identifying stereoselective enzymes from natural sources are broadly applicable to the discovery of esterases for this compound.

Enzyme Engineering for Enhanced Performance

Once a promising enzyme is identified, enzyme engineering techniques are employed to improve its characteristics for industrial application. These techniques fall into two main categories: rational design and directed evolution. scielo.org.co

Rational Design involves using detailed knowledge of an enzyme's three-dimensional structure and catalytic mechanism to make specific, targeted mutations. scielo.org.co For instance, if the goal is to improve the enantioselectivity of an esterase for Methyl L-methionate, computational modeling can be used to identify amino acid residues in the active site that interact with the substrate. nih.gov Modifying these residues can alter the shape and stereochemistry of the binding pocket to favor the L-enantiomer over the D-enantiomer. This approach has been used to successfully improve the enantioselectivity and activity of an esterase from Pseudomonas fluorescens by mutating residues near the active site. nih.gov

Directed Evolution mimics the process of natural selection in the laboratory to evolve enzymes with desired properties without requiring detailed structural information. scielo.org.co This process involves generating a large library of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved performance (e.g., higher activity or enantioselectivity towards Methyl L-methionate). The genes of the best-performing variants are then subjected to further rounds of mutation and selection until the desired level of improvement is achieved.

Research Findings in this compound Related Transformations

A notable advancement in this area is the enzymatic resolution of N-acetyl-DL-methionine methyl ester using a novel lipase from Brucella thiophenivorans. This process provides a pathway to produce N-acetyl-L-methionine, a key intermediate. The research demonstrated that this lipase could effectively catalyze the stereoselective hydrolysis of the methyl ester.

The key findings from the study are summarized in the table below:

ParameterValueReference
Enzyme SourceBrucella thiophenivorans lipase nih.gov
SubstrateN-acetyl-DL-methionine methyl ester nih.gov
TransformationKinetic Resolution via Hydrolysis nih.gov
Substrate Concentration100 g/L nih.gov
Reaction Time2 hours nih.gov
Conversion Rate51.3% nih.gov
ProductN-acetyl-L-methionine nih.gov
Enantiomeric Excess (e.e.) of Product>99% nih.gov
Enantiomeric Ratio (E)>200 nih.gov

This high enantiomeric ratio (E > 200) signifies an excellent level of stereoselectivity, making this lipase a highly promising candidate for industrial-scale production of enantiopure methionine derivatives. nih.gov The reaction achieved a conversion of 51.3%, which is close to the theoretical maximum of 50% for a kinetic resolution, leaving the unreacted N-acetyl-D-methionine methyl ester. nih.gov

While this specific example uses an N-acetylated substrate, the principles and the enzyme itself provide a strong foundation for developing biocatalysts for the direct transformation of this compound. Future research will likely focus on applying enzyme engineering strategies to adapt such lipases to accept the non-acetylated substrate or discovering new esterases with native activity towards this compound.

Environmental Chemistry of Methyl Dl Methionate

Byproduct Formation and Transformation Products in the Environment

The degradation of Methyl DL-methionate, proceeding through the initial hydrolysis to methionine, leads to a series of transformation products. The specific byproducts formed depend on the environmental conditions (e.g., aerobic vs. anaerobic) and the degradation pathway.

In anaerobic microbial metabolism, the primary transformation products are sulfur-containing volatile compounds.

Degradation PathwayPrimary Transformation ProductsReference
Microbial Metabolism (Anoxic Sediments)Methanethiol (MSH), Dimethylsulfide (DMS) asm.org

These volatile sulfur compounds can be further metabolized by other microbes. For instance, both sulfate-reducing and methane-producing bacteria can consume MSH and DMS. asm.org At low methionine concentrations, the S-methyl group is almost exclusively metabolized to carbon dioxide (CO₂), while at higher concentrations, a greater proportion is converted to methane (B114726) (CH₄). asm.org

In broader biochemical pathways, methionine is a precursor to S-adenosylmethionine (SAM), a critical methyl donor in numerous biological reactions. wikipedia.orgchemicalbook.com The degradation of methionine is part of complex metabolic cycles that can also lead to the formation of cysteine, taurine, and other phospholipids. wikipedia.orgchemicalbook.com

A summary of potential environmental transformation products is provided in the table below.

Interactive Data Table: Potential Environmental Transformation Products of this compound

Precursor Compound Degradation Process Transformation Product(s) Environmental Compartment
This compound Hydrolysis DL-Methionine, Methanol (B129727) Water, Soil
DL-Methionine Microbial Biodegradation (Anaerobic) Methanethiol (MSH), Dimethylsulfide (DMS) Anoxic Sediments, Water
DL-Methionine Photolysis/Photo-oxidation Methionine sulfoxide (B87167) Sunlit Water

Assessment of Environmental Impact of Production Processes

The environmental impact of this compound is closely tied to the production of its parent compound, DL-methionine. The industrial synthesis of DL-methionine is a chemical process that carries a significant environmental footprint. redalyc.orgusda.gov

The conventional chemical synthesis route for DL-methionine involves several hazardous substances as raw materials. redalyc.orgscielo.org.co This process typically starts with the reaction of acrolein and methyl mercaptan, followed by the Strecker amino acid synthesis, which uses hydrogen cyanide and ammonia (B1221849). redalyc.orgprocurementresource.com

Interactive Data Table: Hazardous Chemicals in DL-Methionine Synthesis

Chemical Role in Synthesis Key Hazards Reference
Acrolein Starting material Highly flammable, toxic redalyc.orgscielo.org.co
Methyl Mercaptan Starting material Flammable gas, extremely irritant redalyc.orgscielo.org.co
Hydrogen Cyanide Reactant (Strecker synthesis) Highly flammable, extremely toxic redalyc.orgscielo.org.co
Ammonia Reactant (Strecker synthesis) Toxic, corrosive redalyc.org
Sodium Hydroxide (B78521) Reactant (Hydrolysis) Corrosive redalyc.org

The use and handling of these toxic and hazardous chemicals pose risks of environmental contamination through leaks, storage tank ruptures, and other accidental releases. usda.govscielo.org.co The manufacturing processes themselves have been rated as having a "moderately heavy" to "extreme" pollution potential. usda.gov Beyond the risks associated with the raw materials, the synthesis process consumes fossil resources and requires significant energy input, contributing to greenhouse gas emissions. redalyc.org

In response to these environmental concerns, major producers have been working to mitigate the impact of methionine production. These efforts include:

Process Optimization: Expanding production capacity through improved process efficiency, which can reduce the facility's carbon footprint. evonik.com

Renewable Energy: Transitioning to the use of 100% green electricity at production sites. evonik.com

Supply Chain Integration: Building precursor plants, such as for methyl mercaptan, on-site to enhance supply security and reduce transportation-related emissions. evonik.comfeedinfo.com

Green Hydrogen: Utilizing green hydrogen, produced via electrolysis powered by renewable energy, as a precursor for methyl mercaptan, further reducing the carbon footprint. evonik.com

Water Conservation: Implementing closed-loop cooling water circuits and exploring the use of treated domestic wastewater to replace fresh water. evonik.com

Life Cycle Assessments (LCAs) conducted by manufacturers aim to quantify and reduce the environmental footprint of their products. For example, Evonik has reported that the carbon footprint of its MetAMINO® is significantly lower than the industry average for similar products. evonik.com These initiatives represent a move towards more sustainable chemical production, addressing the environmental impacts associated with the synthesis of DL-methionine and, by extension, its derivatives like this compound. evonik.com

Analytical Methodologies for Methyl Dl Methionate Quantification and Detection

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation and analysis of amino acids and their derivatives. researchgate.netresearchgate.net Its application to methyl DL-methionate leverages various stationary and mobile phases to achieve high resolution and accuracy.

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of non-volatile compounds like amino acid esters. thuenen.de For this compound, which lacks a strong native chromophore, derivatization is often employed to enhance detection by UV or fluorescence detectors. lcms.cz Pre-column derivatization with reagents such as ortho-phthaldehyde (OPA) for primary amines or 9-fluorenylmethylchloroformate (FMOC-Cl) for secondary amines can significantly improve sensitivity. lcms.cz

A common approach involves reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. ijpcsonline.com The separation is based on the differential partitioning of the analyte between the two phases. Detection can be achieved using a UV detector, typically at wavelengths around 200-210 nm. ijpcsonline.comsielc.com For instance, a method for the simultaneous estimation of DL-Methionine and Pyridoxine Hydrochloride in a tablet formulation utilized a C18 column with UV detection at 210 nm. ijpcsonline.com

Fluorescence detection offers superior sensitivity, often reaching the femtomole range, making it suitable for trace analysis. lcms.cznih.gov Coupling HPLC with a mass spectrometer (LC-MS) provides even greater specificity and structural information, becoming an essential tool for reliable amino acid analysis. nih.gov LC-MS methods can overcome the limitations of non-specific detectors by providing mass-to-charge ratio information, which aids in the definitive identification of the compound. nih.gov

Table 1: HPLC Methods for Methionine and its Derivatives

Parameter Method 1 Method 2
Analyte DL-Methionine Methionine
Technique RP-HPLC Mixed-mode HPLC
Column Peerless basic C18 (4.6 mm x 15 cm, 5 µm) Primesep 100 (4.6 x 150 mm, 5 µm)
Mobile Phase Potassium dihydrogen orthophosphate Acetonitrile (B52724) and Sulfuric acid in water
Flow Rate 1.0 ml/min 1.0 ml/min
Detection UV at 210 nm UV at 200 nm
Retention Time 3.5 min Not specified
Reference ijpcsonline.com sielc.com

Gas chromatography (GC) is a powerful technique for analyzing volatile compounds. thuenen.de Since amino acids and their esters are generally non-volatile, they require derivatization to increase their volatility for GC analysis. thuenen.dealexandraatleephillips.com A common derivatization strategy for this compound would involve converting it into a more volatile derivative, such as its N-acyl ester. For example, a method for determining methionine enantiomers in plasma involved derivatization to form a methyl ester followed by N-acylation. nih.gov

The derivatized analyte is then introduced into the GC system, where it is separated based on its boiling point and interaction with the stationary phase of the column. Flame ionization detection (FID) is a common detection method for organic compounds, while coupling GC with mass spectrometry (GC-MS) provides enhanced sensitivity and structural information. nih.govs4science.at GC-MS is particularly useful for identifying and quantifying specific derivatives of this compound in complex matrices. nih.govnih.gov

Since this compound is a racemic mixture of D- and L-enantiomers, assessing its enantiomeric purity is often necessary, especially in pharmaceutical and biological applications where stereochemistry plays a critical role. researchgate.netbgb-analytik.com Chiral chromatography is the most effective method for separating enantiomers. bgb-analytik.comresearchgate.net This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.net

Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), cyclodextrins, and crown ethers. bgb-analytik.comnih.govrsc.org For instance, the enantiomeric separation of methionine has been achieved using a cyclofructan-based CSP in the polar-organic separation mode. researchgate.net The choice of CSP and mobile phase is crucial for achieving baseline separation of the enantiomers. bgb-analytik.com The ability to separate enantiomers is measured by the enantioselectivity factor (α), with a value greater than 1.1 generally considered resolvable. bgb-analytik.com

Table 2: Chiral Separation of Methionine Enantiomers

Technique Chiral Stationary Phase (CSP) Mobile Phase Detection Application Reference
HPLC Isopropylcarbamate cyclofructan 6 Methanol (B129727)/acetonitrile/acetic acid/triethylamine UV, Polarimetric, Circular Dichroism Dietary supplement analysis researchgate.net

Modern chromatography is moving towards more advanced and environmentally friendly techniques. High-temperature liquid chromatography (HTLC) utilizes elevated temperatures to reduce solvent viscosity and increase diffusion rates, leading to faster separations and reduced solvent consumption. Capillary liquid chromatography (Cap-LC) employs narrow-bore columns, which significantly reduce solvent usage and can enhance sensitivity when coupled with certain detectors. These techniques, while not yet widely reported specifically for this compound, represent the future direction of chromatographic analysis for such compounds, offering improved performance and sustainability.

Chiral Chromatography for Enantiomeric Purity Assessment

Mass Spectrometry-Based Characterization and Trace Analysis

Mass spectrometry (MS) is an indispensable tool for the characterization and trace analysis of this compound due to its high sensitivity, selectivity, and ability to provide structural information. nih.gov When coupled with a chromatographic separation technique like GC or HPLC, it becomes a powerful analytical platform (GC-MS or LC-MS). nih.govnih.gov

In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern of the molecular ion provides a "fingerprint" that can be used for structural elucidation. For this compound, electron ionization (EI) in GC-MS or electrospray ionization (ESI) in LC-MS are common ionization techniques.

Selected Ion Monitoring (SIM) is a highly sensitive MS technique used for quantification. nih.gov In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the analyte, which significantly improves the signal-to-noise ratio and allows for the detection of trace amounts of the compound. For example, a GC-MS-SIM method was developed for the stereoselective determination of D- and L-methionine enantiomers in plasma. nih.gov

Advanced MS techniques like high-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of the elemental composition of an unknown compound. alexandraatleephillips.com Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another technique that can be used for the analysis of biomolecules and has been applied in studies involving DL-methionine. rsc.org

Advanced Spectroscopic Methods for Quantitative Analysis

While chromatography coupled with mass spectrometry is the dominant analytical approach, other spectroscopic methods can also be employed for the quantitative analysis of this compound.

Spectrophotometric methods, which measure the absorption of light, can be used for quantification, often after a chemical reaction that produces a colored product. researchgate.net For instance, older methods for methionine determination involved colorimetric reactions with reagents like nitroprusside or ninhydrin. thuenen.de However, these methods can suffer from interferences from other compounds in the sample matrix. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR). nih.gov While generally less sensitive than MS, NMR does not require derivatization and can provide absolute quantification without the need for a calibration curve, if an internal standard is used. nih.gov

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, can identify functional groups present in a molecule and has been used to characterize methionine and its derivatives. rsc.orgnih.gov While not typically a primary quantitative technique for this compound, it provides valuable qualitative information.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Methionine
D-methionine
L-methionine
Pyridoxine Hydrochloride
Ortho-phthaldehyde (OPA)
9-fluorenylmethylchloroformate (FMOC-Cl)
Nitroprusside

Development of Green Analytical Chemistry Approaches for this compound

The evolution of analytical chemistry has been marked by a significant shift towards sustainability, leading to the emergence of Green Analytical Chemistry (GAC). ijper.orgbiotech-asia.org This paradigm aims to develop methods that minimize or eliminate the use and generation of hazardous substances, reduce energy consumption, and ensure the safety of operators and the environment, without compromising analytical performance. ijper.orgresearchgate.net The principles of GAC are particularly relevant to the analysis of compounds like this compound, where traditional methods often rely on toxic solvents and reagents. chromatographyonline.com The development of greener approaches focuses on modifying sample preparation, chromatographic separations, and derivatization steps to align with sustainability goals. biotech-asia.orgmdpi.com

A core tenet of GAC is the replacement of hazardous solvents with safer, more environmentally benign alternatives. mdpi.com Traditional reversed-phase liquid chromatography often uses acetonitrile and methanol, whereas greener methods prioritize water-based mobile phases, ethanol, or supercritical fluids like CO2. mdpi.com For instance, the development of reversed-phase high-performance liquid chromatography (RP-HPLC) methods allows for the use of less toxic solvents compared to normal-phase chromatography, which often requires hazardous non-polar solvents. researchgate.net

Another key area of development is the miniaturization of analytical processes. researchgate.net Techniques like solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME) reduce solvent consumption and waste generation compared to conventional liquid-liquid extraction (LLE) or solid-phase extraction (SPE). researchgate.netjptcp.comresearchgate.net These methods are effective for sample cleanup and analyte preconcentration, making them suitable for determining trace amounts of this compound in complex matrices.

Gas chromatography (GC) analysis of amino acids and their esters, including this compound, necessitates a derivatization step to increase analyte volatility. thuenen.de Green chemistry principles have driven the development of safer derivatization reagents. For example, traditional reagents like alkyl chloroformates are being replaced by less toxic and volatile alternatives, such as triethyloxonium (B8711484) tetrafluoroborate (B81430) (TEOT), which can be handled in aqueous solutions and reduces the need for hazardous catalysts like pyridine (B92270) and extraction solvents like chloroform. chromatographyonline.com

The following table summarizes the transition from traditional to greener analytical approaches that can be applied to the quantification of this compound.

Table 1: Comparison of Traditional and Green Analytical Approaches for Amino Acid Ester Analysis

Analytical Step Traditional Approach Green Chemistry Approach Key Advantages of Green Approach
Sample Preparation Liquid-Liquid Extraction (LLE) using large volumes of organic solvents (e.g., chloroform). chromatographyonline.com Solid-Phase Microextraction (SPME), Dispersive Liquid-Liquid Microextraction (DLLME). researchgate.netjptcp.com Reduced solvent consumption, minimized waste, potential for automation. researchgate.net
Chromatography (LC) Normal-Phase HPLC using toxic solvents (e.g., hexane, chloroform). researchgate.netnih.gov Reversed-Phase HPLC with water-rich or ethanol-based mobile phases; Supercritical Fluid Chromatography (SFC). mdpi.comresearchgate.net Use of non-toxic and biodegradable solvents, reduced environmental impact, faster analysis times. mdpi.comresearchgate.net
Chromatography (GC) Derivatization with hazardous reagents (e.g., alkyl chloroformates) requiring toxic catalysts and solvents. chromatographyonline.com Derivatization with less toxic, water-soluble reagents (e.g., triethyloxonium tetrafluoroborate). chromatographyonline.com Improved laboratory safety, elimination of toxic catalysts and solvents, reduced hazardous waste. chromatographyonline.com
Overall Process High energy consumption, significant hazardous waste generation. ijper.org Miniaturization, use of energy-efficient instrumentation (e.g., UHPLC), and automated systems. researchgate.netjptcp.com Lower energy footprint, reduced waste, increased sample throughput and efficiency. jptcp.com

Recent research highlights specific advancements in greening the analytical workflow for methionine and its derivatives. For the analysis of methionine (Met) and selenomethionine (B1662878) (SeMet), a greener GC-MS method was developed using TEOT for derivatization. This approach successfully replaced toxic and volatile reagents like methyl chloroformate and the associated use of pyridine and chloroform. chromatographyonline.com The Green Analytical Procedure Index (GAPI) confirmed that the new method significantly lowered the environmental impact. chromatographyonline.com Similarly, for the separation of amino acid esters, methods using chiral stationary phases in reversed-phase mode have been developed, which not only avoid hazardous solvents but also reduce analysis time. researchgate.net The use of greener ethers, such as 2-methyltetrahydrofuran (B130290) (Me-THF), has also been explored for the synthesis and analysis of amino acid esters, providing a safer alternative to hazardous solvents like benzene (B151609) and carbon tetrachloride. nih.gov These methodologies and principles are directly applicable to the development of robust and environmentally sustainable analytical methods for this compound.

Q & A

Q. What are the key analytical methods for characterizing Methyl DL-methionine in research settings?

Methyl DL-methionine requires rigorous characterization using validated techniques. High-performance liquid chromatography (HPLC) with UV detection is recommended for purity analysis, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, including stereochemical assignments . Mass spectrometry (MS) provides molecular weight verification and isotopic patterns. Researchers should cross-reference physicochemical data (e.g., melting point, logP) with authoritative databases like NIST Chemistry WebBook for validation .

Q. How can researchers ensure regulatory compliance when using Methyl DL-methionine as a reference standard?

For pharmacopeial alignment, traceability to USP or EP standards is critical. Analytical Method Validation (AMV) must follow ICH Q2(R1) guidelines, including specificity, accuracy, and robustness testing. Documentation should detail batch-specific Certificates of Analysis (CoA) with chromatographic profiles and impurity limits . Safety data sheets (SDS) compliant with REACH and CLP regulations must be consulted for hazard classification .

Q. What databases are recommended for retrieving synthetic pathways for Methyl DL-methionine derivatives?

The MDL® Patent Chemistry Database provides patent-derived reaction schemes, including experimental details (e.g., solvents, catalysts) and Markush structures. Researchers can cross-link reaction data with ChemInform Reaction Library to identify optimized conditions for derivatives like ethyl DL-methionate hydrochloride (CAS 6297-53-6) . For non-patent literature, SciFinder and Reaxys offer complementary synthetic routes.

Advanced Research Questions

Q. How should researchers design bioavailability studies comparing Methyl DL-methionine with its analogs in animal models?

A crossover study design with layers or poultry is ideal for minimizing inter-individual variability. Dose-response curves should assess parameters like feed conversion ratio and plasma methionine levels. Statistical power analysis (e.g., ANOVA with post-hoc tests) must ensure sensitivity to detect differences in bioavailability, as demonstrated in studies comparing DL-methionine hydroxy analogs . Include negative controls and validate assays via spike-recovery experiments to confirm accuracy.

Q. What strategies resolve contradictions in reported physicochemical properties of Methyl DL-methionine?

Discrepancies in logP or spectral data often arise from stereochemical impurities or solvent effects. Researchers should:

  • Replicate measurements using multiple techniques (e.g., NMR, X-ray crystallography) .
  • Compare results against high-purity reference standards from NIST or pharmacopeial sources .
  • Apply quantum mechanical calculations (e.g., DFT) to predict and validate experimental spectra .

Q. How can patent mining accelerate the development of novel Methyl DL-methionine formulations?

Use MDL® Discovery Framework to extract patent data on formulation excipients, stability enhancers, or controlled-release mechanisms. Focus on claims specifying "methyl ester derivatives" or "methionine analogs" in drug delivery systems. Integrate bioactivity data (e.g., IC50 values) from patents to prioritize candidates with improved pharmacokinetic profiles .

Q. What metadata standards are essential for ensuring reproducibility in Methyl DL-methionine research?

Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:

  • Include experimental parameters (e.g., HPLC column type, gradient program) in dataset descriptions .
  • Use controlled vocabularies (e.g., ChEBI, PubChem) for compound identifiers .
  • Archive raw spectral data and synthetic protocols in repositories like Zenodo or Figshare with DOI assignments .

Methodological Notes

  • Synthesis Optimization : Prioritize patent-derived catalysts (e.g., palladium on carbon) for esterification reactions, and validate yields via gravimetric analysis .
  • Safety Protocols : Despite CLP classification as non-hazardous, use fume hoods for handling powdered forms to mitigate inhalation risks .
  • Data Validation : Cross-check CAS 59-51-8 entries against multiple sources (e.g., NIST, ChemSpider) to avoid misidentification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.